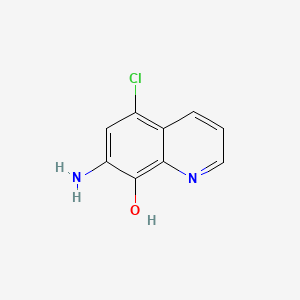

7-Amino-5-chloroquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-5-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRZBYJYLDQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-5-chloroquinolin-8-ol (CAS Number: 18471-93-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-5-chloroquinolin-8-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this guide also draws upon information from closely related 8-hydroxyquinoline analogs to provide a broader context for its potential properties and biological activities.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 18471-93-7 | N/A |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Melting Point | 162-164 °C (Predicted) | [2] |

| Boiling Point | 400.3 ± 45.0 °C (Predicted) | [2] |

| Density | 1.503 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.56 ± 0.30 (Predicted) | [2] |

| LogP | 2.757 (Predicted) | [2] |

Synthesis and Purification

A likely synthetic pathway involves the reduction of the corresponding nitro-compound, 5-chloro-7-nitro-8-hydroxyquinoline. This precursor is commercially available.

Experimental Protocol: Reduction of a Nitro-substituted 8-Hydroxyquinoline (General Procedure)

This protocol is adapted from general methods for the reduction of nitroaromatic compounds and should be optimized for the specific substrate.

Materials:

-

5-chloro-7-nitro-8-hydroxyquinoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated hydrochloric acid (HCl) (if using SnCl₂)

-

Ethanol or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) or other base for neutralization

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Stannous Chloride:

-

Dissolve 5-chloro-7-nitro-8-hydroxyquinoline in ethanol in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Procedure using Catalytic Hydrogenation:

-

Dissolve 5-chloro-7-nitro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

Spectroscopic Data

While specific spectra for this compound are not publicly available, some chemical suppliers indicate the availability of NMR, HPLC, and GC data upon request[1][3]. For reference, the spectral characteristics of the parent 8-hydroxyquinoline and related derivatives are well-documented.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively reported. However, the broader class of 8-hydroxyquinoline derivatives is known for a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action for many of these compounds is attributed to their ability to chelate metal ions.

Antimicrobial Activity

Many 8-hydroxyquinoline derivatives exhibit potent activity against a broad spectrum of bacteria and fungi. For instance, the related compound Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant in vitro activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL[4]. The antimicrobial action is often linked to the chelation of essential metal ions, disrupting microbial metabolism[4].

Anticancer Activity

Derivatives of 8-hydroxyquinoline have been investigated for their anticancer properties. Their cytotoxicity against cancer cells is often associated with their ability to chelate metal ions and induce oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis[5][6]. For example, 8-hydroxy-5-nitroquinoline has been shown to be a potent cytotoxic agent against human cancer cell lines[5].

Safety and Toxicology

A Safety Data Sheet (SDS) for a compound with the same name from Sigma-Aldrich (product number H6878) indicates that this compound is a hazardous substance[5].

Hazard Statements:

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H360: May damage fertility or the unborn child.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Due to its potential toxicity, this compound should be handled with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols for Biological Assays

Specific experimental protocols for this compound are not available. However, standard assays used to evaluate the biological activity of related compounds can be adapted.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubate the plate for 48 to 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a halogenated 8-hydroxyquinoline derivative with potential for further investigation in drug discovery. While specific data for this compound is limited, the known biological activities of related compounds suggest that it may possess antimicrobial and anticancer properties, likely mediated through metal ion chelation. Its synthesis is feasible through the reduction of its nitro-precursor. Due to its potential toxicity, appropriate safety precautions are essential when handling this compound. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential.

References

- 1. CAS:18471-93-7this compound-毕得医药 [bidepharm.com]

- 2. 8-Quinolinol, 7-amino-5-chloro-|lookchem [lookchem.com]

- 3. chemcd.com [chemcd.com]

- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents - Metallomics (RSC Publishing) [pubs.rsc.org]

7-Amino-5-chloroquinolin-8-ol molecular weight and formula

An In-depth Technical Guide to 7-Amino-5-chloroquinolin-8-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for this compound, a substituted quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Compound Data

This compound is a heterocyclic organic compound featuring a quinoline core structure. The presence of amino, chloro, and hydroxyl functional groups makes it a versatile building block for the synthesis of more complex molecules and a compound of interest for biological screening.

Molecular and Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| CAS Number | 18471-93-7 | [1] |

| Melting Point | 162-164 °C (Solvent: ethanol) | [1] |

| Boiling Point (Predicted) | 400.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.503 ± 0.06 g/cm³ | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process starting from 5-chloro-8-hydroxyquinoline. The general strategy involves the nitration of the quinoline ring followed by the reduction of the nitro group to an amine. A high-yield synthesis has been reported for a similar compound, suggesting the viability of this pathway[1]. The following is a representative experimental protocol.

Step 1: Synthesis of 5-chloro-7-nitro-8-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and maintained in an ice-water bath, add 5-chloro-8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Temperature Control: The temperature of the reaction mixture should be carefully maintained below 10°C during the addition of the starting material.

-

Reaction Progression: After the complete addition of 5-chloro-8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Warming and Stirring: Allow the reaction mixture to gradually warm to room temperature and continue to stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 5-chloro-7-nitro-8-hydroxyquinoline, is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Reaction Setup: The 5-chloro-7-nitro-8-hydroxyquinoline obtained from the previous step is suspended in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran and water[2].

-

Reducing Agent: A reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is added to the suspension[2].

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction of the nitro group to the amino group.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any inorganic byproducts. The crude product is then purified, for instance by recrystallization from a suitable solvent like ethanol, to yield this compound. A similar reduction of a nitro-quinoline derivative has been reported to achieve a yield of 93.0%[1].

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from 5-chloro-8-hydroxyquinoline to this compound.

Caption: Synthetic route to this compound.

Logical Relationship of Compound Properties

The structural features of this compound directly influence its chemical properties and potential applications.

Caption: Key structural features and their implications.

References

Solubility Profile of 7-Amino-5-chloroquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 7-Amino-5-chloroquinolin-8-ol in common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide also includes qualitative solubility information for structurally analogous compounds to provide a reasoned estimation of its solubility characteristics. Furthermore, standardized experimental protocols for determining solubility are detailed to assist researchers in generating their own data.

Predicted Solubility of this compound

Based on the chemical structure of this compound, which features a polar quinoline core with amino and hydroxyl groups, as well as a non-polar chloro-substituent, its solubility is expected to be highest in polar aprotic solvents like DMSO, followed by polar protic solvents such as ethanol. Its solubility in water is anticipated to be limited. The amino and hydroxyl groups can participate in hydrogen bonding, which generally enhances solubility in protic solvents.

Solubility Data of Structurally Similar Compounds

To infer the solubility of this compound, the following table summarizes the available qualitative and quantitative solubility data for closely related quinoline derivatives.

| Compound | Solvent | Solubility | Source |

| 5,7-Dichloroquinolin-8-ol | DMSO | Generally Soluble | N/A |

| Ethanol | Generally Soluble | N/A | |

| Water | Limited Solubility | N/A | |

| 5-Chloroquinolin-8-ol | Organic Solvents (e.g., Ethanol) | Generally Soluble | [1] |

| Water | Limited Solubility | [1] | |

| Chloroform | 1 in 50 parts | [2] | |

| 8-Hydroxyquinoline | Water | Poorly Soluble | [3] |

| Acids & Alkalis | Well Soluble | [3] | |

| Organic Solvents (e.g., Ethanol) | Soluble | [4] | |

| 5-Nitrosoquinolin-8-ol | DMSO | More Soluble | [5] |

| Ethanol | More Soluble | [5] | |

| 5-Chloro-7-iodo-8-quinolinol | Dioxane | 0.5 g / 10 mL |

Note: "N/A" indicates that the source provides a qualitative assessment without specific quantitative data.

The melting point of this compound has been reported as 162-164 °C when recrystallized from ethanol, which suggests a significant degree of solubility in this solvent at elevated temperatures.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a standard protocol for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound

-

DMSO (analytical grade)

-

Ethanol (anhydrous)

-

Deionized Water

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and vials

Procedure

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in the chosen solvent (DMSO or ethanol). From this stock solution, create a series of calibration standards of known concentrations.

-

Equilibration: Add an excess amount of solid this compound to a known volume of each solvent (DMSO, ethanol, and water) in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant. For highly concentrated solutions, a precise dilution with the respective solvent may be necessary to fall within the linear range of the calibration curve.

-

Quantification: Analyze the prepared samples and calibration standards by HPLC.

-

Calculation: Determine the concentration of this compound in the saturated supernatant by comparing its peak area to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of compound solubility.

Conclusion

References

Spectroscopic Analysis of 7-Amino-5-chloroquinolin-8-ol: A Technical Guide

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Amino-5-chloroquinolin-8-ol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related analogs. The methodologies for NMR data acquisition and analysis are also detailed for researchers and professionals in drug development and chemical sciences.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for this compound have been predicted based on the known spectral data of 8-hydroxyquinoline, 5-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline. The presence of an amino group at the C7 position is expected to cause an upfield shift (to a lower ppm value) for the proton at C6, while the chloro group at C5 will cause a downfield shift for the proton at C6. The electronic effects of these substituents are also considered in the prediction of the ¹³C NMR chemical shifts.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet of doublets | J = 4.5, 1.5 Hz |

| H-3 | 7.4 - 7.6 | Doublet of doublets | J = 8.5, 4.5 Hz |

| H-4 | 8.2 - 8.4 | Doublet of doublets | J = 8.5, 1.5 Hz |

| H-6 | 7.0 - 7.2 | Singlet | - |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| -OH | 9.5 - 10.5 | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 150 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 139 - 141 |

| C-5 | 120 - 122 |

| C-6 | 115 - 117 |

| C-7 | 140 - 142 |

| C-8 | 145 - 147 |

| C-8a | 128 - 130 |

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted quinolinol compounds.

1. Sample Preparation

-

For ¹H NMR: Weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

For ¹³C NMR: Weigh 20-50 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse-acquire.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse-acquire.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing and Analysis

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.

-

Analysis of Coupling Patterns: The splitting patterns (multiplicities) and coupling constants (J-values) are analyzed to determine the connectivity of the protons in the molecule.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of NMR data, from sample preparation to the final elucidation of the chemical structure.

Caption: Workflow for NMR spectral analysis.

An In-depth Technical Guide on the Spectroscopic Properties of 7-Amino-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Spectroscopic Properties of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and extensive use as chelating agents. Their UV-Vis absorption and fluorescence properties are of great interest in various fields, including medicinal chemistry and materials science. The electronic spectra of these compounds are characterized by π → π* transitions within the quinoline ring system. The position and intensity of the absorption and emission bands are highly sensitive to the nature and position of substituents on the quinoline scaffold, as well as the solvent polarity.

The introduction of an amino group (-NH2) at the 7-position and a chloro group (-Cl) at the 5-position of the 8-hydroxyquinoline core in 7-Amino-5-chloroquinolin-8-ol is expected to modulate its electronic properties significantly. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent 8-hydroxyquinoline. Conversely, the electron-withdrawing nature of the chloro group may induce a hypsochromic (blue) shift or alter the overall spectral profile. The interplay of these substituents makes the precise prediction of the spectral properties challenging without experimental data.

Expected UV-Vis Absorption and Fluorescence Characteristics

While specific data for this compound is unavailable, we can infer its likely spectroscopic behavior from closely related compounds. The absorption spectra of 8-hydroxyquinoline derivatives typically exhibit two to three main bands in the UV-Vis region. The fluorescence of these compounds can vary from weak to strong, and is often enhanced upon chelation with metal ions.

Table 1: Spectroscopic Data of Structurally Related 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

| 8-Hydroxyquinoline | Methanol | 242, 308, 319 | - | 400, 500 | - | |

| 5-Amino-8-hydroxyquinoline | - | - | - | - | - | Data not available |

| 5-Chloro-8-hydroxyquinoline | - | - | - | - | - | Data not available |

| 5-Amino-7-bromoquinolin-8-ol | - | - | - | - | - | [1] |

| Substituted Amino-quinolines | Various | ~400-420 | - | ~490-530 | Solvent-dependent | [2] |

Note: The table is populated with available data for comparison. A significant portion of quantitative data for closely related compounds is not available in the cited literature.

Based on the data from related amino-substituted quinolines, it is anticipated that this compound will exhibit absorption maxima in the range of 350-450 nm and fluorescence emission in the range of 450-550 nm. The exact values will be influenced by the solvent environment.

Experimental Protocols

The following are detailed, generalized protocols for determining the UV-Vis absorption and fluorescence spectra of quinoline derivatives like this compound.

3.1. UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for acquiring the UV-Vis absorption spectrum of a compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, DMSO)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range, ensuring the absorbance falls within the linear range of the instrument, usually 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.

-

3.2. Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra.

Materials:

-

This compound solution (prepared as for UV-Vis, typically more dilute)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (four-sided polished)

-

Spectrofluorometer

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

-

Emission Spectrum Measurement:

-

Determine the optimal excitation wavelength (λex) from the absorption spectrum (usually the λmax).

-

Set the excitation monochromator to the chosen λex.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex is 400 nm, scan from 410 nm to 700 nm).

-

The resulting spectrum is the fluorescence emission spectrum. Identify the wavelength of maximum emission (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λem determined from the emission spectrum.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).

-

The resulting spectrum is the fluorescence excitation spectrum, which should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Optional):

-

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

-

The quantum yield is calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for UV-Vis Absorption Spectroscopy

Caption: Workflow for UV-Vis absorption spectroscopy.

Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for fluorescence spectroscopy.

References

Navigating the Biological Activity of 7-Amino-5-chloroquinolin-8-ol: An In-depth Technical Guide Based on Structurally Related 8-Hydroxyquinoline Analogs

Disclaimer: Scientific literature providing a detailed mechanism of action specifically for 7-Amino-5-chloroquinolin-8-ol is limited. This guide furnishes an in-depth analysis of its structurally related and well-characterized analogs, primarily 5-chloro-8-hydroxyquinoline (Cloxyquin) and other 8-hydroxyquinoline derivatives. The information presented herein serves as a foundational resource for researchers, scientists, and drug development professionals to infer potential mechanisms and guide future investigations into this compound.

The quinoline scaffold is a prominent heterocyclic aromatic structure integral to numerous therapeutic agents.[1] A subset of this class, the 8-hydroxyquinolines, are recognized for their wide-ranging and potent biological effects.[1][2] This guide will explore the established mechanisms of action, quantitative biological data, and experimental methodologies associated with close structural analogs of this compound.

Core Mechanism of Action: Metal Ion Chelation

A central mechanism underpinning the diverse biological activities of 8-hydroxyquinoline derivatives is their ability to chelate metal ions. This chelation is crucial for their antimicrobial and anticancer properties. The antimicrobial action is thought to involve the deprivation of essential metal ions from microbes.[3]

Antimicrobial Activity

Halogenated 8-hydroxyquinolines have demonstrated significant antibacterial and antifungal activities.[3] Cloxyquin (5-chloro-8-hydroxyquinoline), for instance, exhibits potent antituberculosis activity, even against multidrug-resistant strains.[3] The activity of these compounds is often enhanced in the presence of metal ions.

Quantitative Antimicrobial Data

| Compound | Organism | MIC (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Cloxyquin | Mycobacterium tuberculosis (9 reference strains) | 0.125 - 0.25 | - | - | [3] |

| Cloxyquin | Mycobacterium tuberculosis (150 clinical isolates) | 0.062 - 0.25 | 0.125 | 0.25 | [3] |

| 8-hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | - | - | [3] |

| Clioquinol | Mycobacterium tuberculosis H37Ra | 6.25 | - | - | [3] |

| Chlorquinaldol | Mycobacterium tuberculosis H37Ra | 0.38 | - | - | [3] |

| Broxyquinoline | Mycobacterium tuberculosis H37Ra | 6.25 | - | - | [3] |

Anticancer Activity

Derivatives of 8-hydroxyquinoline have shown promising anticancer activity.[1] For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated greater cytotoxicity against human cancer cells compared to clioquinol.[4] The anticancer effects are often attributed to the induction of apoptosis and inhibition of critical cellular pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., an 8-hydroxyquinoline derivative) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Microplate Alamar Blue Assay for Mycobacterium tuberculosis

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3]

-

Bacterial Culture: M. tuberculosis strains are grown in an appropriate liquid medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plates are incubated under appropriate conditions for several days.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well.

-

Colorimetric Reading: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Neurological and Other Activities

Certain 8-hydroxyquinoline derivatives have been investigated for their neuroprotective effects and their role in neurological disorders like Alzheimer's disease.[] Clioquinol, for instance, has been studied for its ability to chelate metal ions involved in amyloid-β aggregation.[] Additionally, Cloxyquin has been identified as an activator of the TRESK two-pore domain potassium channel, suggesting its potential as a therapeutic agent for migraines.[6]

Signaling Pathways and Experimental Workflows

General workflow for the synthesis and biological evaluation of 8-hydroxyquinoline derivatives.

Simplified diagram of the metal chelation mechanism of 8-hydroxyquinoline derivatives.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloxyquin (5-chloroquinolin-8-ol) is an activator of the two-pore domain potassium channel TRESK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 7-Amino-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-5-chloroquinolin-8-ol is a substituted quinoline derivative that has emerged as a molecule of interest due to its potential to modulate fundamental biological processes. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound, with a primary focus on its role in eukaryotic translation initiation. This document collates available quantitative data, details relevant experimental methodologies, and presents visual diagrams of key pathways and workflows to facilitate further research and drug development efforts. While the broader class of 8-hydroxyquinolines is known for a wide range of biological activities, including antimicrobial and anticancer effects, this guide will specifically focus on the experimentally supported activities of the 7-amino-5-chloro substituted variant.

Core Biological Target: Eukaryotic Translation Initiation Machinery

The most significant identified biological target of this compound is the eukaryotic translation initiation machinery. Specifically, the compound has been shown to decrease the fidelity of start codon recognition, a critical step in protein synthesis.

A high-throughput screen utilizing a dual-luciferase reporter assay in Saccharomyces cerevisiae identified this compound as a compound that alters the accuracy of start codon selection. The study revealed that this compound can induce a "Sui-" (suppressor of initiation codon) phenotype, meaning it increases the frequency of translation initiation from non-canonical start codons (e.g., UUG instead of AUG).[1]

The molecular mechanism is thought to involve the modulation of eukaryotic initiation factors (eIFs). The effects of this compound were found to be sensitive to the expression levels of eIF1, a key factor in ensuring the fidelity of start codon selection. This suggests a direct or indirect interaction with the pre-initiation complex (PIC), of which eIF1 is a crucial component.

Quantitative Data

The primary quantitative data available for the activity of this compound on translation initiation fidelity is derived from a dual-luciferase reporter assay. The results are presented as a ratio of the expression from a non-canonical start codon (UUG) to a canonical start codon (AUG).

| Compound | Concentration (mM) | UUG/AUG Ratio | AUG/AUG Ratio | Source |

| This compound | 8 | 0.94 | 0.81 | [1] |

Note: The UUG/AUG ratio indicates the relative translation efficiency from a UUG start codon compared to an AUG start codon. The AUG/AUG ratio serves as a control for general effects on translation.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action centers on the disruption of the canonical translation initiation pathway. The following diagram illustrates the key steps and the potential point of intervention by this compound.

Other Potential Biological Activities

While the effect on translation initiation is the most specifically documented activity, the 8-hydroxyquinoline scaffold is associated with a range of other biological effects, suggesting further avenues of investigation for this compound.

Metal Chelation

8-Hydroxyquinoline and its derivatives are well-known metal chelators. This property is often linked to their biological activities, as they can sequester metal ions essential for enzymatic functions or redox processes. While specific studies on the metal-chelating properties of this compound are not extensively available, it is highly probable that it retains this characteristic. The chelation of metal ions like iron, copper, and zinc can disrupt various cellular processes, including those involved in cancer cell proliferation and microbial growth.

Anticancer and Antimicrobial Potential

Many quinoline derivatives exhibit significant anticancer and antimicrobial properties. For instance, derivatives of the closely related 7-aminoquinolin-8-ol have shown cytotoxicity against cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) through metal chelation and redox cycling, leading to oxidative stress and apoptosis in cancer cells. Furthermore, the structural similarity to other quinoline-based antimicrobial agents suggests potential activity against various pathogens. However, specific quantitative data (e.g., IC50 values against cancer cell lines or MIC values against microbial strains) for this compound are currently lacking in the public domain and represent a key area for future research.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-chloro-8-hydroxyquinoline.

Step 1: Synthesis of 5-chloro-7-nitroquinolin-8-ol

A common method for the nitration of 5-chloro-8-hydroxyquinoline involves the use of a nitrating agent in an acidic medium.

Step 2: Reduction of 5-chloro-7-nitroquinolin-8-ol to this compound

The nitro group of 5-chloro-7-nitroquinolin-8-ol can be reduced to an amino group using a suitable reducing agent, such as sodium dithionite.

A detailed protocol is as follows:

-

Suspend 5-chloro-7-nitroquinolin-8-ol in a 1:1 mixture of ethanol and water.

-

Add sodium dithionite to the suspension.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 12 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Dual-Luciferase Reporter Assay for Translational Fidelity

This assay is designed to quantify the efficiency of translation initiation from a non-canonical start codon relative to a canonical AUG start codon.

Principle: A plasmid is constructed to express two different luciferase reporters (e.g., Renilla and Firefly luciferase) from two separate promoters. The first luciferase (e.g., Renilla) is translated from an mRNA with a standard AUG start codon and serves as an internal control. The second luciferase (e.g., Firefly) is translated from an mRNA where the canonical start codon has been replaced with a near-cognate start codon (e.g., UUG). The ratio of the activities of the two luciferases provides a measure of the translational fidelity.

General Protocol:

-

Yeast Transformation: Transform S. cerevisiae with the dual-luciferase reporter plasmid.

-

Cell Culture and Treatment: Grow the transformed yeast cells in appropriate media. For compound screening, dispense the cells into 96-well plates and add the test compound (this compound) at various concentrations.

-

Cell Lysis: After a suitable incubation period, lyse the yeast cells to release the expressed luciferase enzymes.

-

Luciferase Activity Measurement: Use a luminometer to measure the activity of both luciferases sequentially from the same cell lysate. This is typically done by first adding a substrate for the Firefly luciferase, measuring the luminescence, and then adding a second reagent that quenches the Firefly reaction and provides the substrate for the Renilla luciferase.

-

Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample. An increase in this ratio in the presence of the compound indicates a decrease in translational fidelity.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents that target eukaryotic translation. Its demonstrated ability to modulate the fidelity of start codon recognition opens up possibilities for influencing protein expression in various disease contexts. However, to fully realize its potential, further research is imperative. Key future directions include:

-

Elucidation of the precise molecular target(s): Identifying the specific initiation factor(s) or ribosomal components that directly interact with the compound.

-

Comprehensive quantitative analysis: Determining IC50 values for its effect on translation and conducting broad-panel screening to identify other potential biological targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Evaluation of anticancer and antimicrobial activity: Performing in vitro and in vivo studies to assess its efficacy in these therapeutic areas.

-

Investigation of metal-chelating properties: Quantifying its affinity for various metal ions and elucidating the role of chelation in its biological activity.

This technical guide serves as a foundation for these future investigations, providing the currently available data and methodologies to guide further exploration of the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Metal Chelating Properties of 7-Amino-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with 8-hydroxyquinoline and its derivatives being particularly noteworthy for their potent metal-chelating abilities. This technical guide focuses on 7-Amino-5-chloroquinolin-8-ol, a halogenated and amino-substituted derivative, exploring its core metal-chelating properties and the consequential biological activities. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related 8-hydroxyquinoline analogues to provide a comprehensive overview of its predicted behavior and potential applications. We will delve into the synthesis, proposed mechanisms of action, and the experimental protocols required to rigorously characterize its coordination chemistry and biological impact. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound in drug discovery and other scientific applications.

Introduction: The Significance of 8-Hydroxyquinolines as Metal Chelators

8-Hydroxyquinoline (8-HQ) is a classic bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions through its phenolic hydroxyl group and the nitrogen atom of the quinoline ring. This chelation is a cornerstone of its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects. The introduction of substituents onto the 8-HQ scaffold, such as the chloro and amino groups in this compound, can significantly modulate its physicochemical properties, including lipophilicity, electronic distribution, and, consequently, its metal-binding affinity and selectivity.

The biological importance of metal ions is profound; they are essential cofactors for a multitude of enzymes and proteins. However, dysregulation of metal ion homeostasis is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Chelating agents like this compound can exert their therapeutic effects by sequestering excess metal ions, disrupting the function of metalloenzymes crucial for pathogen survival or cancer cell proliferation, or by forming metal complexes that are themselves biologically active.

Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Nitration of 5-chloro-8-hydroxyquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-8-hydroxyquinoline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrating Agent Addition: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate, 5-chloro-7-nitro-8-hydroxyquinoline, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 5-chloro-7-nitro-8-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 5-chloro-7-nitro-8-hydroxyquinoline in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent, for instance, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ with Pd/C), to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reduction can be monitored by the disappearance of the starting material on TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product, this compound, with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Metal Chelating Properties: A Quantitative Perspective

While specific quantitative data for this compound is not available, the following tables present illustrative data for related 8-hydroxyquinoline derivatives to provide a comparative context for its expected metal-binding affinities. The stability of metal complexes is typically quantified by the stepwise formation constants (K) or the overall stability constant (β).

Table 1: Illustrative Stability Constants (log β) of 8-Hydroxyquinoline Derivatives with Divalent Metal Ions

| Ligand | Metal Ion | log β₁ | log β₂ | Reference |

| 8-Hydroxyquinoline | Cu²⁺ | 12.2 | 23.1 | |

| Zn²⁺ | 8.8 | 16.5 | ||

| Ni²⁺ | 9.8 | 18.4 | ||

| Co²⁺ | 8.7 | 16.2 | ||

| 5-Chloro-8-hydroxyquinoline | Cu²⁺ | ~12 | ~23 | Estimated |

| Zn²⁺ | ~9 | ~17 | Estimated | |

| This compound | Cu²⁺ | Predicted >12 | Predicted >23 | - |

| Zn²⁺ | Predicted >9 | Predicted >17 | - |

Note: The values for this compound are predicted to be higher than the unsubstituted and 5-chloro derivatives due to the electron-donating nature of the amino group, which is expected to increase the basicity of the quinoline nitrogen and the phenolate oxygen, thereby enhancing metal ion affinity.

Experimental Protocol: Determination of Stability Constants via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

-

Solution Preparation: Prepare solutions of the ligand (this compound), a metal salt (e.g., CuSO₄, ZnCl₂), a standard acid (e.g., HCl), and a carbonate-free standard base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a water-dioxane mixture to ensure solubility). An inert electrolyte (e.g., KNO₃) is added to maintain constant ionic strength.

-

Titration Procedure: Titrate a solution containing the ligand and the metal ion with the standard base. A parallel titration of the ligand alone is also performed. The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: The titration data is used to calculate the proton-ligand and metal-ligand formation constants using specialized software that employs algorithms to solve the complex equilibria.

Biological Activities and Proposed Mechanisms of Action

The biological activities of 8-hydroxyquinoline derivatives are often intricately linked to their metal-chelating properties.

Antimicrobial Activity

The antimicrobial action of 8-hydroxyquinolines is thought to arise from their ability to chelate essential metal ions, such as iron, zinc, and copper, which are vital for microbial growth and enzymatic functions. By sequestering these metals, this compound could inhibit key microbial enzymes, leading to growth inhibition or cell death. Alternatively, the metal complex itself may be the active antimicrobial agent, possessing enhanced lipophilicity that facilitates its transport across the microbial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without the compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted. They can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) through the formation of redox-active metal complexes. Furthermore, they can inhibit critical cellular processes like the proteasome system, which is often overactive in cancer cells.

Visualizing the Core Concepts

Metal Chelation Workflow

The following diagram illustrates a typical workflow for investigating the metal chelating properties of a compound like this compound.

Proposed Mechanism of Antimicrobial Action

This diagram illustrates the proposed mechanism by which this compound may exert its antimicrobial effects through metal chelation.

Conclusion

This compound represents a promising, yet underexplored, derivative within the esteemed 8-hydroxyquinoline class of compounds. Its structural features suggest potent metal-chelating capabilities that are likely to translate into significant biological activities, particularly in the antimicrobial and anticancer realms. This technical guide has provided a comprehensive framework for its synthesis, the characterization of its metal-binding properties, and the evaluation of its biological potential. The detailed experimental protocols and conceptual diagrams are intended to empower researchers to further investigate this intriguing molecule and unlock its full therapeutic potential. Future studies should focus on obtaining precise quantitative data for its metal chelation and elucidating the specific signaling pathways through which it and its metal complexes exert their effects.

Methodological & Application

Synthesis of 7-Amino-5-chloroquinolin-8-ol from 8-hydroxyquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 7-Amino-5-chloroquinolin-8-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 8-hydroxyquinoline. The synthesis involves a three-step reaction sequence: selective chlorination, subsequent nitration, and final reduction of the nitro group.

Overall Synthesis Workflow

The synthesis of this compound from 8-hydroxyquinoline proceeds through the following key intermediates:

Caption: Synthetic pathway from 8-hydroxyquinoline to this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

This protocol describes the selective chlorination of 8-hydroxyquinoline at the 5-position using an in-situ generated chlorine source from hydrogen peroxide and hydrochloric acid. This method is advantageous as it offers high selectivity for the desired product.

Experimental Workflow: Step 1

Caption: Workflow for the synthesis of 5-Chloro-8-hydroxyquinoline.

Protocol 1: Chlorination

Materials:

-

8-hydroxyquinoline

-

30% Hydrochloric acid

-

Hydrogen peroxide (30% solution)

-

28% Ammonia water

-

Ice-salt bath

-

Reaction flask with stirring

Procedure:

-

In a reaction flask, dissolve 10 g of 8-hydroxyquinoline in 120 g of 30% hydrochloric acid with stirring until a clear solution is obtained.

-

Cool the reaction mixture to 10°C using an ice-salt water bath.

-

Slowly add 5 g of 30% hydrogen peroxide to the cooled solution over a period of 2 hours, ensuring the temperature is maintained at 10°C.

-

After the addition is complete, continue to stir the reaction mixture at 10°C for an additional 2 hours.

-

Filter the resulting precipitate to collect the 5-chloro-8-hydroxyquinoline hydrochloride salt.

-

Suspend the collected hydrochloride salt in 40 g of water and stir to form a yellow slurry.

-

Carefully add 28% ammonia water dropwise until the pH of the solution reaches approximately 6.7.

-

Filter the resulting white solid, which is the free base of 5-chloro-8-hydroxyquinoline.

-

Wash the solid with water and dry under vacuum to obtain the final product.

Data Summary: Step 1

| Parameter | Value |

| Starting Material | 8-hydroxyquinoline |

| Key Reagents | HCl, H₂O₂ |

| Reaction Temperature | 10°C |

| Reaction Time | 4 hours |

| Product | 5-Chloro-8-hydroxyquinoline |

| Appearance | White solid |

| Melting Point | 126-128°C |

Step 2: Synthesis of 5-Chloro-7-nitroquinolin-8-ol

Experimental Workflow: Step 2

Caption: Representative workflow for the nitration of 5-Chloro-8-hydroxyquinoline.

Protocol 2: Nitration (Representative)

Materials:

-

5-Chloro-8-hydroxyquinoline

-

Nitric acid (concentrated)

-

Acetic acid (or Sulfuric acid)

-

Ice bath

-

Reaction flask with stirring

Procedure:

-

Dissolve 5-chloro-8-hydroxyquinoline in a minimal amount of glacial acetic acid in a reaction flask.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution with vigorous stirring, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Collect the precipitated product by filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to yield 5-chloro-7-nitroquinolin-8-ol.

Data Summary: Step 2

| Parameter | Value |

| Starting Material | 5-Chloro-8-hydroxyquinoline |

| Key Reagents | Nitric Acid, Acetic Acid |

| Reaction Temperature | 0-10°C |

| Reaction Time | 2-4 hours (TLC monitored) |

| Product | 5-Chloro-7-nitroquinolin-8-ol |

| Appearance | Yellow solid (expected) |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 5-chloro-7-nitroquinolin-8-ol to an amino group. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in acetic acid.

Experimental Workflow: Step 3

Caption: Workflow for the reduction to this compound.

Protocol 3: Reduction

Materials:

-

5-Chloro-7-nitroquinolin-8-ol

-

Iron filings

-

Acetic acid (aqueous solution)

-

Heating mantle

-

Reaction flask with stirring and reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-7-nitroquinolin-8-ol and an excess of iron filings.

-

Add a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) to the flask.

-

Heat the reaction mixture to approximately 80°C with vigorous stirring.

-

Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron residues.

-

Allow the filtrate to cool to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold water and then dry it under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Summary: Step 3

| Parameter | Value |

| Starting Material | 5-Chloro-7-nitroquinolin-8-ol |

| Key Reagents | Iron filings, Acetic Acid |

| Reaction Temperature | ~80°C |

| Reaction Time | Several hours (TLC monitored) |

| Product | This compound |

| Appearance | Solid (color to be determined) |

| Expected Yield | ~75% (based on similar reductions) |

Application Notes and Protocols for the Synthesis of 7-Amino-5-chloroquinolin-8-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Amino-5-chloroquinolin-8-ol, a key intermediate in the development of novel therapeutic agents. The synthetic route described herein is a robust three-step process commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a three-step sequence:

-

Skraup-Doebner-von Miller Reaction: Synthesis of the quinoline scaffold, 5-chloro-8-hydroxyquinoline, from 4-chloro-2-aminophenol.

-

Electrophilic Nitration: Introduction of a nitro group at the C7 position of 5-chloro-8-hydroxyquinoline.

-

Reduction of Nitro Group: Conversion of the 7-nitro functionality to the desired 7-amino group.

Application Notes and Protocols: Leveraging 7-Amino-5-chloroquinolin-8-ol in the Synthesis of Novel Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 8-hydroxyquinoline and its derivatives have emerged as potent agents in oncology, primarily due to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit key cellular pathways involved in cancer progression. This technical guide focuses on the synthetic utility of 7-Amino-5-chloroquinolin-8-ol, a strategically substituted derivative, as a versatile starting material for generating novel anti-cancer compounds. The presence of a chloro group at the C-5 position and an amino group at the C-7 position provides reactive handles for extensive chemical modifications, allowing for the creation of diverse compound libraries for anti-cancer screening.

Core Antitumor Properties and Mechanism of Action

Derivatives of substituted 8-hydroxyquinolines exert their anti-cancer effects through multiple mechanisms. While the specific pathways can vary based on the derivative's structure and the cancer cell type, common mechanisms include:

-

Induction of Oxidative Stress: Many 8-hydroxyquinoline derivatives, particularly in the presence of metal ions like copper, can catalyze the generation of intracellular ROS.[1] This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[1]

-

Inhibition of Key Kinases: The quinoline core is a recognized pharmacophore for designing kinase inhibitors. Specific derivatives can be tailored to target critical signaling proteins like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in solid tumors, thereby inhibiting tumor growth and proliferation.[2]

-

Apoptosis Induction: By disrupting mitochondrial membrane potential and modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), these compounds can effectively drive cancer cells towards apoptosis.[2][3] This is often a downstream consequence of ROS production or kinase inhibition.

Caption: Proposed signaling pathway for ROS-induced apoptosis by quinoline derivatives.

Quantitative Data Summary: Anti-proliferative Activity

The anti-cancer efficacy of various quinoline derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. The tables below summarize reported data for structurally related compounds against a panel of human cancer cell lines, providing a benchmark for newly synthesized agents based on the this compound scaffold.

Table 1: Cytotoxicity of 8-Hydroxyquinoline Analogues

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline (NQ) | Raji | Burkitt's Lymphoma | ~2.5 | [1] |

| 5-Amino-8-quinolinol (A8HQ) | Raji | Burkitt's Lymphoma | >20 | [1] |

| Clioquinol | Raji | Burkitt's Lymphoma | ~10 | [1] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | ~6.25 µg/mL | [4] |

| 8-Hydroxy-2-quinolinecarbaldehyde | K562 | Leukemia | 12.5-25 µg/mL |[4] |

Table 2: Anti-proliferative Activity of 7-Chloroquinoline Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5d (aminoquinoline-benzimidazole hybrid) | CCRF-CEM | Leukemia | 1.0 | [5] |

| Compound 5d (aminoquinoline-benzimidazole hybrid) | HuT78 | T-cell Lymphoma | 0.4 | [5] |

| Compound 8d (aminoquinoline-benzimidazole hybrid) | THP-1 | Leukemia | 3.2 | [5] |

| Compound 12d (aminoquinoline-benzimidazole hybrid) | Raji | Burkitt's Lymphoma | 1.8 | [5] |

| Compound 5a (EGFR/HER-2 Inhibitor) | MCF-7 | Breast Cancer | 0.025-0.082 |[2] |

Key Synthetic Strategies and Experimental Workflow

The this compound scaffold allows for derivatization at multiple sites: the C-7 amino group, the C-8 hydroxyl group, and potentially the C-6 position via electrophilic aromatic substitution. The primary strategies involve nucleophilic substitution/condensation at the amino group and modification of the hydroxyl group.

Caption: General experimental workflow for diversifying the lead scaffold.

Experimental Protocols

Protocol 1: General Synthesis of 7-Acylamino-5-chloroquinolin-8-ol Derivatives (Amide Formation)

This protocol describes the reaction of the C-7 amino group with an acyl chloride to form an amide linkage, a common strategy for creating libraries of potential kinase inhibitors.

Materials:

-

This compound (1 equivalent)

-

Desired Acyl Chloride (e.g., Benzoyl chloride) (1.1 equivalents)

-

Anhydrous Pyridine or Triethylamine (2-3 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

-

Add pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (dissolved in a small amount of anhydrous DCM) to the reaction mixture dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-acylamino derivative.

Protocol 2: Evaluation of Anti-proliferative Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized quinoline derivatives (dissolved in DMSO to create stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel anti-cancer therapeutics. Its strategic substitution allows for the facile synthesis of diverse derivatives capable of targeting multiple hallmarks of cancer, including uncontrolled proliferation and resistance to apoptosis. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new quinoline-based agents in the ongoing search for more effective cancer treatments.

References

- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: 7-Amino-5-chloroquinolin-8-ol as a Building Block for HIV Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-amino-5-chloroquinolin-8-ol as a key building block in the synthesis of novel allosteric HIV-1 integrase inhibitors. Detailed protocols for the synthesis of derivatives and relevant biological assays are provided to facilitate research and development in this area.

Introduction

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. Consequently, IN has emerged as a prime target for the development of antiretroviral therapies.[1] While several integrase strand transfer inhibitors (INSTIs) are clinically approved, the emergence of drug resistance necessitates the exploration of inhibitors with alternative mechanisms of action.

Quinoline-based compounds have surfaced as a promising class of allosteric HIV-1 integrase inhibitors (ALLINIs).[1] Unlike INSTIs that target the catalytic site, many quinoline-based inhibitors bind to an allosteric site at the dimer interface of the integrase enzyme. This binding event induces a conformational change, leading to aberrant multimerization of the enzyme and thereby preventing its proper function in the integration process.[1] The this compound scaffold represents a valuable starting point for the synthesis of such allosteric inhibitors. Its structural features, including the 8-hydroxyquinoline core, are known to be important for the inhibitory activity of this class of compounds.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase functions as a tetramer to catalyze the insertion of viral DNA into the host genome. Allosteric inhibitors targeting the integrase-LEDGF/p75 binding site disrupt the normal protein-protein interactions required for this process. The binding of quinoline-based inhibitors to an allosteric pocket on the integrase catalytic core domain induces aberrant multimerization of the enzyme, leading to the formation of non-functional aggregates and effectively blocking viral replication.[1]

Data Presentation

| Compound ID | Structure | Target | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Reference |

| 5-Chloroquinolin-8-ol |  | IN-LEDGF/p75 Interaction | AlphaScreen | 3.6 ± 0.5 | >50 (LNCaP) | [2] |

| 5,7-Dichloroquinolin-8-ol |  | IN-LEDGF/p75 Interaction | AlphaScreen | 4.3 ± 0.2 | 19.3 ± 1.2 (LNCaP) | [2] |

| 5-((p-tolylamino)methyl)quinolin-8-ol | methyl)quinolin-8-ol) | HIV-1 Replication | Cell-based | EC50: low micromolar | >50 (MT-4) | [2] |

| 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol | amino)methyl)quinolin-8-ol) | HIV-1 Replication | Cell-based | EC50: low micromolar | >50 (MT-4) | [2] |

| N-(5-chloro-8-hydroxy-2-(4-hydroxystyryl)quinolin-7-yl)-4-nitrobenzenesulfonamide | quinolin-7-yl)-4-nitrobenzenesulfonamide) | HIV-1 Integrase | Enzymatic | 96.7% inhibition at 20 µg/mL | Not reported | [1] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound derivatives and their evaluation as HIV-1 integrase inhibitors.

Protocol 1: Synthesis of (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol Derivatives

This protocol is adapted from the synthesis of N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives[1] and outlines the preparation of the key 7-amino intermediate.

Workflow:

Step 1: Synthesis of 5-Chloroquinolin-8-ol This starting material can be prepared from 2-amino-4-chlorophenol according to known procedures.[1]